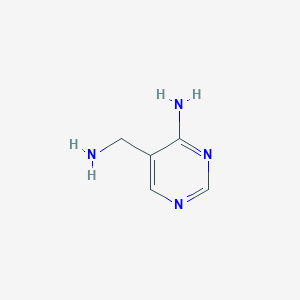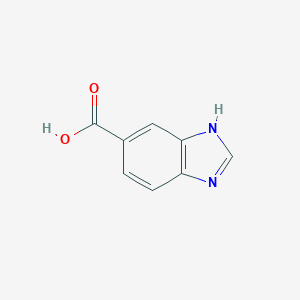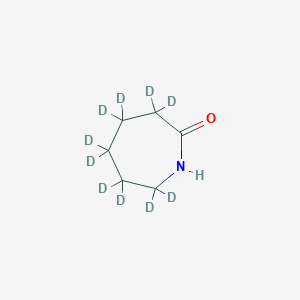
epsilon-Caprolactam-D10
Descripción general
Descripción
Epsilon-Caprolactam is a key monomer used in the production of polyamide 6 (nylon 6) and has been extensively studied due to its industrial importance and biological activity. The literature suggests that epsilon-caprolactam has relatively low toxicity to humans, which is partly due to its rapid elimination from the body as demonstrated in animal studies. Human studies have primarily focused on workers in Russian factories, where symptoms such as general weakness and headaches have been reported, though these may be confounded by factors such as alcoholism and exposure to other chemicals .
Synthesis Analysis
The synthesis of epsilon-caprolactam derivatives and related polymers has been achieved through various chemical modifications. For instance, poly(epsilon-caprolactone-co-alpha-iodo-epsilon-caprolactone) was synthesized by binding iodine to the PCL chain, which introduced iodo-units into the copolyester . Additionally, star-shaped porphyrin-cored poly(epsilon-caprolactone) (SPPCL) was synthesized using a porphyrin core initiator and stannous octoate as a catalyst . Furthermore, well-defined diblock copolymers combining poly(epsilon-caprolactone) with other polymers like poly(N,N-dimethylamino-2-ethyl methacrylate) were synthesized using controlled ring-opening polymerization and atom transfer radical polymerization .
Molecular Structure Analysis
The molecular structure of epsilon-caprolactam-based polymers can be tailored by controlling the molar ratio of monomers during synthesis. The molecular weight and distribution of the synthesized polymers, such as SPPCL, can be adjusted linearly, resulting in narrow molecular weight distributions . The molecular characterization of diblock copolymers has been performed using techniques like 1H NMR spectroscopy and gel permeation chromatography .
Chemical Reactions Analysis
Epsilon-caprolactam and its derivatives undergo various chemical reactions, including copolymerization and complexation with other molecules. For example, the inclusion complexation of SPPCL with alpha-cyclodextrin resulted in the formation of supramolecular polypseudorotaxanes with a channel-type crystalline structure . The polymerization mechanisms of epsilon-caprolactam initiated by organolanthanide borohydride complexes have been studied using DFT calculations, revealing insights into the hydride transfer and ring-opening steps .
Physical and Chemical Properties Analysis
The physical and chemical properties of epsilon-caprolactam-based polymers are influenced by their molecular structure and the nature of chemical modifications. The viscoelastic and thermal properties of copolyesters containing iodo-units were measured, showing potential for biomedical applications due to their X-ray opacity . The formation of core-shell type nanoparticles using diblock copolymers of poly(epsilon-caprolactone)/poly(ethylene glycol) demonstrated the ability to encapsulate and release drugs like all-trans-retinoic acid, with the release rate being influenced by the molecular weight of the copolymer and the drug content . The inclusion complexation between SPPCL and alpha-cyclodextrin was found to enhance the thermal stability of both the guest polymers and the host molecule .
Aplicaciones Científicas De Investigación
Bioremediation and Environmental Cleanup
- Epsilon-Caprolactam, a monomer of nylon-6, is a major component of wastewater in caprolactam and nylon-6 production. Biological treatment using caprolactam-degrading bacteria like Brevibacterium epidermidis strain BS3 is a promising alternative for waste utilization. This strain, isolated from soils polluted by caprolactam production wastes, can degrade caprolactam and is tolerant to a broad range of caprolactam concentrations. It also utilizes nylon oligomers, by-products of caprolactam polymerization, making it suitable for the biological cleanup of wastes containing caprolactam and its derivatives (Esikova et al., 2023).
Enzymatic Reactions
- Alpha-amino-epsilon-caprolactam racemase, an enzyme that catalyzes the racemization of alpha-amino-epsilon-caprolactam, exhibits interesting properties in its reaction mechanisms. It facilitates the exchange of alpha-hydrogen of the substrate with deuterium during racemization in deuterium oxide, showing significant deuterium isotope effects. These properties are essential for understanding the enzyme's catalytic mechanism and potential applications (Ahmed et al., 1986).
Drug Delivery and Medical Applications
- Epsilon-caprolactone, structurally similar to epsilon-Caprolactam-D10, has been used in synthesizing polymers like poly(epsilon-caprolactone) for drug delivery applications. For example, poly(epsilon-caprolactone) nanoparticles containing atrazine herbicide have shown effectiveness in controlling agricultural weeds, reducing environmental damage, and minimizing genotoxicity. This demonstrates the potential of epsilon-Caprolactam-D10 derivatives in developing efficient and safe drug delivery systems (Pereira et al., 2014).
Material Science and Polymer Chemistry
- The ring-opening polymerization of epsilon-caprolactone, closely related to epsilon-Caprolactam-D10, has led to the creation of novel polymers with specific characteristics. For example, the development of a novel 5'-deoxy-5-fluorouridine-poly(epsilon-caprolactone) polymer, synthesized from the antitumor agent doxifluridine, demonstrates the potential of epsilon-caprolactam derivatives in creating new materials for cancer therapy and other medical applications (Chang & Lee, 2009).
Wastewater Treatment
- Epsilon-Caprolactam, due to its high chemical oxygen demand (COD) and toxicity, poses environmental risks when discharged into natural water systems. Studies have isolated denitrifying bacteria capable of consuming epsilon-caprolactam from wastewater, highlighting the potential for biological wastewater treatment technologies utilizing epsilon-Caprolactam-D10 and related compounds (Wang & Lee, 2007).
Safety And Hazards
Propiedades
IUPAC Name |
3,3,4,4,5,5,6,6,7,7-decadeuterioazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-6-4-2-1-3-5-7-6/h1-5H2,(H,7,8)/i1D2,2D2,3D2,4D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKVHLHDHHXQEQ-YXALHFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)NCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(=O)NC(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
epsilon-Caprolactam-D10 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





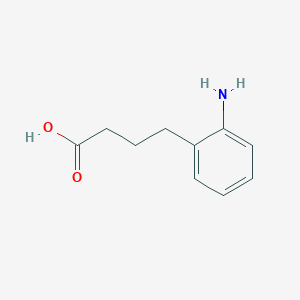

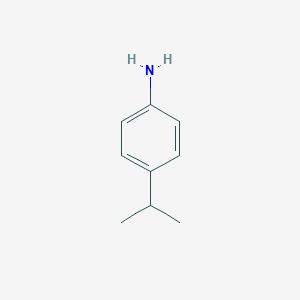
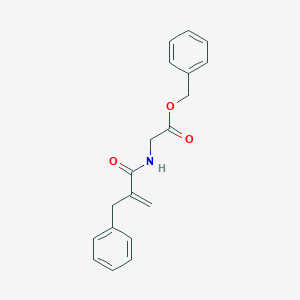
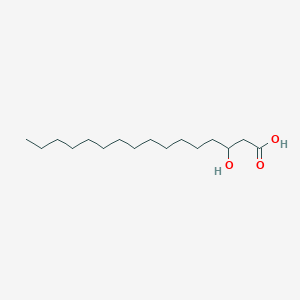
![2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B126959.png)
![2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B126961.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B126963.png)
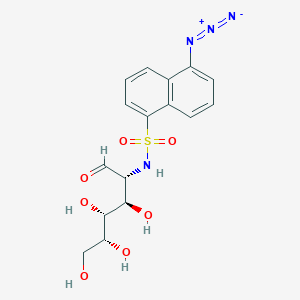
![1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone](/img/structure/B126977.png)
